molecular formula C16H14ClNO3 B12011334 N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide CAS No. 62492-51-7

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide

Cat. No.: B12011334
CAS No.: 62492-51-7
M. Wt: 303.74 g/mol
InChI Key: HWYZWWSGICPSRW-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide is a chemical compound with the molecular formula C16H14ClNO3. It is known for its unique structure, which includes a chloro-substituted benzoyl group and a methoxybenzoyl group. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 3-methoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62492-51-7

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

N-[4-chloro-2-(3-methoxybenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H14ClNO3/c1-10(19)18-15-7-6-12(17)9-14(15)16(20)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,18,19)

InChI Key

HWYZWWSGICPSRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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